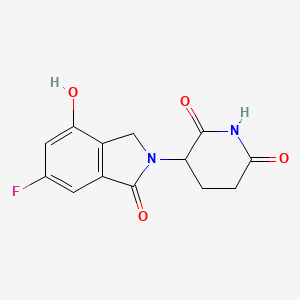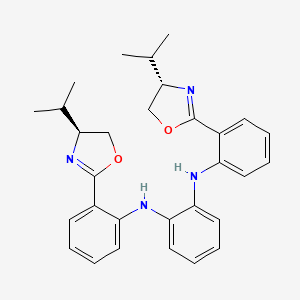![molecular formula C14H21ClN2 B14777996 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)
1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a phenylbutenyl group attached to the piperazine ring, making it a unique and valuable molecule in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride typically involves the reaction of piperazine with 4-phenylbut-3-en-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylbutenyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the phenylbutenyl group can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects .
類似化合物との比較
Piperazine: The parent compound, widely used in medicinal chemistry.
1-Benzylpiperazine: Known for its stimulant properties.
1-(2-Phenylethyl)piperazine: Studied for its potential antidepressant effects.
Uniqueness: 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride is unique due to the presence of the phenylbutenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry .
特性
分子式 |
C14H21ClN2 |
|---|---|
分子量 |
252.78 g/mol |
IUPAC名 |
1-(4-phenylbut-3-enyl)piperazine;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16;/h1-4,6-8,15H,5,9-13H2;1H |
InChIキー |
RCBTXJVJVXPUSG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCC=CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)



![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)









